4-Pentadecylaniline
Overview
Description
4-Pentadecylaniline: is an organic compound with the molecular formula C21H37N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a pentadecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentadecylaniline can be synthesized through several methods. One common method involves the reaction of aniline with pentadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitrobenzene derivatives followed by alkylation with pentadecyl halides. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Pentadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Chemistry: 4-Pentadecylaniline is used as a precursor in the synthesis of various polymers and copolymers. It is also employed in the preparation of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of biosensors .
Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and coatings. It is also utilized in the manufacture of lubricants and plasticizers .
Mechanism of Action
The mechanism of action of 4-pentadecylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
4-Decylaniline: Similar structure but with a shorter alkyl chain (C16H27N).
4-Heptadecylaniline: Similar structure but with a longer alkyl chain (C23H41N).
Uniqueness: 4-Pentadecylaniline is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .
Properties
IUPAC Name |
4-pentadecylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19H,2-15,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQQMZUTLFLEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70797314 | |
Record name | 4-Pentadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70797314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68777-67-3 | |
Record name | 4-Pentadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70797314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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